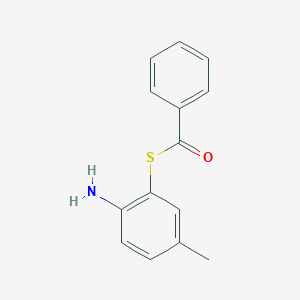
S-(2-amino-5-methylphenyl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-amino-5-methylphenyl) benzenecarbothioate, also known as AMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiol-containing compounds, which are known for their ability to interact with proteins and enzymes in biological systems.
Mécanisme D'action
The mechanism of action of S-(2-amino-5-methylphenyl) benzenecarbothioate involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. This inhibition leads to a decrease in the production of dopamine, norepinephrine, and epinephrine, which can have a wide range of effects on physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(2-amino-5-methylphenyl) benzenecarbothioate have been studied extensively in animal models and in vitro systems. Some of the effects observed include a decrease in locomotor activity, a decrease in blood pressure, and an increase in prolactin secretion. These effects are thought to be mediated by the decrease in catecholamine synthesis caused by S-(2-amino-5-methylphenyl) benzenecarbothioate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-(2-amino-5-methylphenyl) benzenecarbothioate in lab experiments is its specificity for tyrosine hydroxylase. This allows researchers to selectively inhibit the synthesis of catecholamines without affecting other biochemical pathways. However, one of the limitations of using S-(2-amino-5-methylphenyl) benzenecarbothioate is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on S-(2-amino-5-methylphenyl) benzenecarbothioate. One area of interest is its potential use as a tool for studying the role of catecholamines in various physiological and pathological conditions. Another area of interest is the development of more selective and less toxic inhibitors of tyrosine hydroxylase, which could have broader applications in both basic and clinical research. Additionally, the use of S-(2-amino-5-methylphenyl) benzenecarbothioate in combination with other drugs or therapies could lead to new insights into the treatment of various diseases.
Méthodes De Synthèse
S-(2-amino-5-methylphenyl) benzenecarbothioate can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylphenol with thiophosgene, or the reaction of 2-amino-5-methylphenol with carbon disulfide in the presence of a base. These methods have been optimized over the years to yield high purity and yield of S-(2-amino-5-methylphenyl) benzenecarbothioate.
Applications De Recherche Scientifique
S-(2-amino-5-methylphenyl) benzenecarbothioate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of tyrosine hydroxylase, an enzyme that is involved in the synthesis of dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, researchers can study the role of these neurotransmitters in various physiological and pathological conditions.
Propriétés
Numéro CAS |
112308-07-3 |
|---|---|
Nom du produit |
S-(2-amino-5-methylphenyl) benzenecarbothioate |
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
S-(2-amino-5-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C14H13NOS/c1-10-7-8-12(15)13(9-10)17-14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |
Clé InChI |
XRTSMONJWPJWSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2 |
Synonymes |
S-(2-AMino-5-Methylphenyl)thiobenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




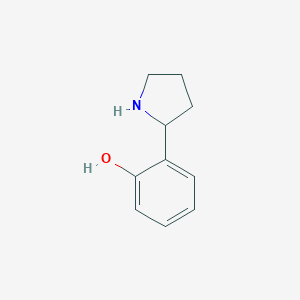
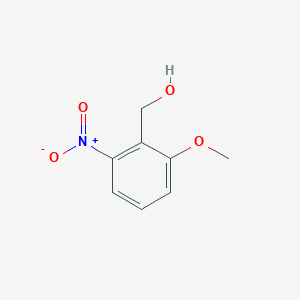
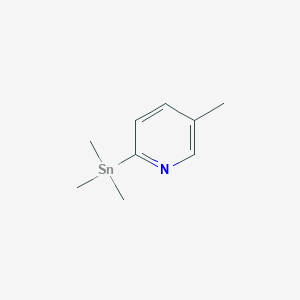
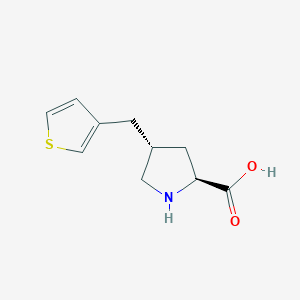

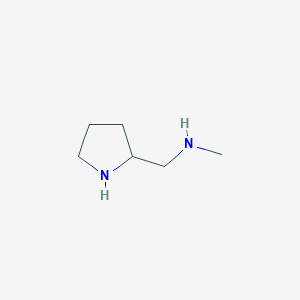
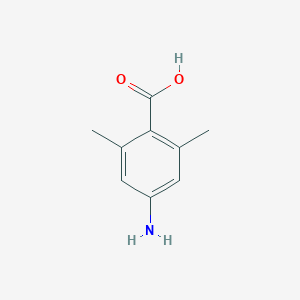
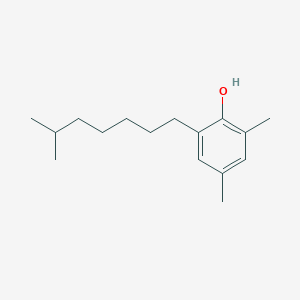



![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)